Comprehensive Physicochemical Profiling and Synthetic Methodologies of N-Cyclohexyl-3-ethylaniline
Comprehensive Physicochemical Profiling and Synthetic Methodologies of N-Cyclohexyl-3-ethylaniline
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery and advanced materials science, secondary anilines serve as critical building blocks. N-Cyclohexyl-3-ethylaniline (CAS: 516490-59-8) is a highly versatile, sterically hindered secondary amine. The integration of a bulky cyclohexyl group and an electron-donating ethyl moiety on the aromatic ring creates a unique physicochemical profile. This whitepaper provides an in-depth analysis of its chemical properties, structural causality, and a self-validating synthetic methodology designed for high-yield laboratory production.
Physicochemical & Structural Profiling
Understanding the baseline properties of N-Cyclohexyl-3-ethylaniline is essential for predicting its behavior in biological assays and organic synthesis. The data summarized below establishes the stoichiometric and pharmacokinetic baseline for this compound [1].
Quantitative Data Summary
| Property | Value | Causality / Significance in Development |
| Molecular Formula | C₁₄H₂₁N | Defines the baseline stoichiometry and mass spectrometry targets. |
| Molecular Weight | 203.32 g/mol | Falls well within Lipinski's Rule of 5, making it an optimal fragment for oral drug design. |
| CAS Registry Number | 516490-59-8 | Primary identifier for inventory and regulatory compliance. |
| LogP (Predicted) | ~4.2 | High lipophilicity driven by the cyclohexyl ring; indicates excellent lipid membrane permeability but potential aqueous solubility challenges. |
| H-Bond Donors/Acceptors | 1 / 1 | The secondary amine acts as both, facilitating targeted kinase/receptor pocket binding. |
Spectroscopic Characterization & Validation
A robust experimental protocol must be a self-validating system. For N-Cyclohexyl-3-ethylaniline, structural integrity is unequivocally confirmed via ¹H NMR spectroscopy.
Based on standardized characterization protocols[2], the specific chemical shifts provide a mechanistic map of the molecule's electronic environment:
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Cyclohexyl Methine Proton (N-CH): Appears as a distinct multiplet at δ 3.28–3.23 ppm . Causality: The immediate proximity to the electronegative nitrogen atom deshields this proton, shifting it downfield compared to the rest of the cyclohexyl ring protons (which cluster between 1.13 and 2.07 ppm).
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3-Ethyl Group Protons: The methylene (-CH₂-) protons of the ethyl group present as a clear quartet at δ 2.57 ppm (J = 7.5 Hz) . Causality: This splitting pattern is the direct result of spin-spin coupling with the adjacent methyl group, confirming the intact alkyl substitution on the aromatic core.
Optimized Synthetic Methodology: Reductive Amination
When designing the synthetic route for N-Cyclohexyl-3-ethylaniline, reductive amination is the industry gold standard. The following protocol is engineered for chemoselectivity and high yield.
Experimental Protocol
Step 1: Imine Formation (Condensation)
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Charge a round-bottom flask with 3-ethylaniline (1.0 equiv) and cyclohexanone (1.05 equiv) in 1,2-dichloroethane (DCE).
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Add glacial acetic acid (1.5 equiv).
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Causality: The acid protonates the carbonyl oxygen of cyclohexanone, drastically increasing its electrophilicity. This facilitates rapid nucleophilic attack by the aniline nitrogen and drives the subsequent dehydration to form the reactive iminium ion.
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Step 2: Chemo-selective Reduction
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Cool the reaction mixture to 0 °C and portion-wise add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).
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Causality: We specifically select NaBH(OAc)₃ over standard NaBH₄. The three electron-withdrawing acetate ligands significantly dampen the hydride's nucleophilicity. Consequently, it selectively reduces the highly electrophilic iminium intermediate without reducing the unreacted cyclohexanone into cyclohexanol—a byproduct that severely complicates downstream purification.
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Stir at room temperature for 4–6 hours.
Step 3: Aqueous Workup & Self-Validation
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Quench: Slowly add saturated aqueous NaHCO₃.
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Causality: This neutralizes the acetic acid and safely decomposes any unreacted hydride, forcing the newly formed secondary amine (free base) into the organic layer.
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Extraction & Polish: Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Validation: Monitor via Thin Layer Chromatography (TLC). The protocol validates itself when the primary amine spot (ninhydrin active, lower Rf) completely disappears, replaced by a new, UV-active secondary amine spot (higher Rf).
Caption: Workflow of the chemo-selective reductive amination for N-Cyclohexyl-3-ethylaniline synthesis.
Pharmacokinetic & ADME Implications
In drug development, a molecule's physical structure directly dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. N-Cyclohexyl-3-ethylaniline is deliberately structured to balance binding affinity with bioavailability.
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The Cyclohexyl Ring: Introduces significant steric bulk and lipophilicity. This enhances passive diffusion across lipid bilayers (e.g., the blood-brain barrier) but also introduces a metabolic liability, as aliphatic rings are prime targets for CYP450-mediated hydroxylation.
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The 3-Ethyl Group: Acts as an electron-donating group via hyperconjugation, increasing the electron density of the aromatic ring. This makes the ring more reactive toward electrophilic aromatic substitution if further functionalization is required during API synthesis.
Caption: Logical mapping of structural moieties to their pharmacokinetic and ADME implications.
References
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Title: Supporting Information - 1H NMR and 13C NMR of N-cyclohexyl-3-ethylaniline (3m) Source: The Royal Society of Chemistry (RSC) URL: [Link][1]
